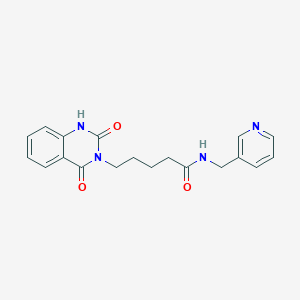
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as PQT-15 and has shown promising results in various studies.
Scientific Research Applications
Optimization for Atrial Fibrillation Treatment
Research into quinazoline derivatives, including structures closely related to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide, has led to the development of selective IKur inhibitors for the potential treatment of atrial fibrillation. These compounds were designed to reduce brain penetration while maintaining efficacy, leading to the identification of a clinical candidate with promising pharmacodynamic models and pharmacokinetic profiles (Gunaga et al., 2017).
Anticancer Activity
A series of 2,4-disubstituted quinazolines, analogous in core structure but varying in substitution patterns, were synthesized and evaluated for anticancer activity. Among these, certain derivatives demonstrated significant in vitro anticancer activity against various cancer cell lines, highlighting the potential utility of quinazolin-3-yl compounds in developing new anticancer therapies (Gurubasavaraj & Moshin, 2020).
Antitubercular Activity
Novel pyrazole–quinazolinone hybrid analogs were synthesized and evaluated for their antitubercular activity. Compounds with the quinazolinone motif showed excellent activity against Mycobacterium tuberculosis, indicating the potential of these structures in developing antitubercular agents (Pandit & Dodiya, 2012).
Antimicrobial Activity
The synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone led to compounds with significant antimicrobial activity. These findings underscore the versatility of quinazolinone derivatives in addressing bacterial and fungal infections (Abu‐Hashem, 2018).
Advanced Glycation End Products Inhibition
N-(quinazolin-4-yl)amidine derivatives were synthesized and evaluated for their inhibitory activity against the formation of pentosidine, a representative advanced glycation end product. Some derivatives demonstrated significant activity, highlighting a potential application in managing conditions associated with AGEs accumulation (Okuda, Muroyama, & Hirota, 2011).
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17(21-13-14-6-5-10-20-12-14)9-3-4-11-23-18(25)15-7-1-2-8-16(15)22-19(23)26/h1-2,5-8,10,12H,3-4,9,11,13H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKDFRRVOSNLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
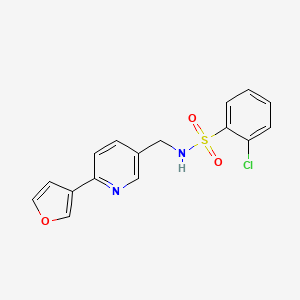
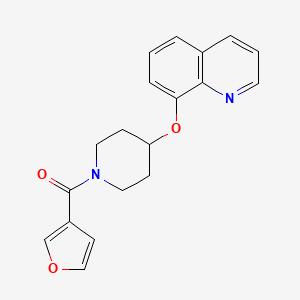
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
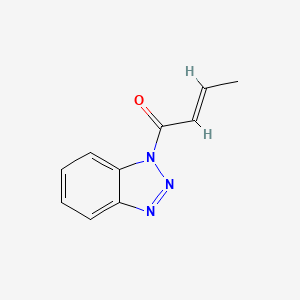
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
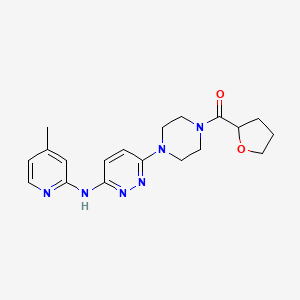
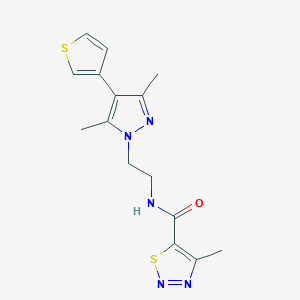

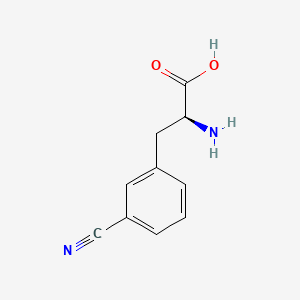
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)